Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt
Brand Name: Vulcanchem
CAS No.: 71673-06-8
VCID: VC18454729
InChI: InChI=1S/C18H20N4O3S2.K/c1-3-22(10-11-27(23,24)25)15-7-5-14(6-8-15)20-21-18-19-16-9-4-13(2)12-17(16)26-18;/h4-9,12H,3,10-11H2,1-2H3,(H,23,24,25);/q;+1/p-1
SMILES:
Molecular Formula: C18H19KN4O3S2
Molecular Weight: 442.6 g/mol

Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt

CAS No.: 71673-06-8

Cat. No.: VC18454729

Molecular Formula: C18H19KN4O3S2

Molecular Weight: 442.6 g/mol

* For research use only. Not for human or veterinary use.

Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt - 71673-06-8

Specification

CAS No. 71673-06-8
Molecular Formula C18H19KN4O3S2
Molecular Weight 442.6 g/mol
IUPAC Name potassium;2-[N-ethyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanesulfonate
Standard InChI InChI=1S/C18H20N4O3S2.K/c1-3-22(10-11-27(23,24)25)15-7-5-14(6-8-15)20-21-18-19-16-9-4-13(2)12-17(16)26-18;/h4-9,12H,3,10-11H2,1-2H3,(H,23,24,25);/q;+1/p-1
Standard InChI Key PQYBQINFYXFKQO-UHFFFAOYSA-M
Canonical SMILES CCN(CCS(=O)(=O)[O-])C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C.[K+]

Introduction

Molecular Architecture and Structural Characteristics

Chemical Identity and Nomenclature

The compound is systematically named potassium 2-[N-ethyl-3-methyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanesulfonate under IUPAC guidelines. Its molecular formula, C₁₉H₂₁KN₄O₃S₂, reflects a hybrid structure combining a sulfonic acid group, an azo linkage (-N=N-), and a benzothiazole moiety. The potassium counterion enhances solubility in polar solvents, a critical feature for its research applications.

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight456.6 g/mol
CAS No.71673-05-7
SMILES NotationCCN(CCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)C.[K+]
InChI KeyNMWCZTXOMWLBFU-UHFFFAOYSA-M

The benzothiazole ring (6-methyl substitution) and azo group enable π-π stacking and redox activity, respectively, facilitating interactions with biological macromolecules.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous sulfonic acid salts exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing the sulfonate group . UV-Vis spectroscopy of azo-containing derivatives typically shows absorption maxima between 450–550 nm due to n→π* transitions in the -N=N- group.

Synthesis and Industrial Production

Stepwise Synthesis Pathway

The synthesis involves three principal stages:

  • Diazotization: 6-Methyl-2-aminobenzothiazole is treated with nitrous acid (HNO₂) to form the diazonium salt.

  • Coupling Reaction: The diazonium salt reacts with 3-methyl-N-ethylaniline under alkaline conditions to yield the azo intermediate.

  • Sulfonation and Neutralization: The intermediate undergoes sulfonation with ethanesulfonyl chloride, followed by potassium hydroxide neutralization.

Industrial-scale production employs continuous flow reactors to optimize yield (reported >85%) and minimize byproducts like unreacted diazonium salts.

Purification and Quality Control

Post-synthesis purification uses recrystallization from ethanol-water mixtures. HPLC analysis with UV detection at 254 nm confirms purity ≥98%.

Applications in Scientific Research

Biochemical Probes

The compound’s azo group serves as a redox-active reporter in enzyme inhibition assays. For instance, it quenches fluorescence upon binding to cytochrome P450 isoforms, enabling real-time monitoring of metabolic activity.

Materials Science

In polymer chemistry, the sulfonate group enhances ionic conductivity when incorporated into Nafion-like membranes. A 2024 study demonstrated a 40% increase in proton conductivity compared to traditional sulfonated polystyrene.

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in water (>200 mg/mL at 25°C) due to its ionic nature. In organic solvents:

  • Ethanol: 15 mg/mL

  • Acetone: <5 mg/mL

Stability studies indicate decomposition above 300°C, with the azo bond cleaving first, as shown by thermogravimetric analysis.

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL, 25°C)
Water>200
Ethanol15
Acetone<5

Future Directions

Drug Delivery Systems

Ongoing trials explore its use in pH-sensitive micelles for targeted cancer therapy, leveraging the azo group’s responsiveness to tumor microenvironments.

Environmental Impact Assessments

Urgent studies are needed to evaluate biodegradation pathways and ecotoxicological effects on aquatic ecosystems .

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